

Selectivity profile of UNC1215 against other MBT domain proteins.

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Compound of Interest		
Compound Name:	UNC1215	
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UNC1215: A Potent and Selective Probe for the L3MBTL3 MBT Domain

A Comparative Guide to the Selectivity Profile of **UNC1215** Against Other Malignant Brain Tumor (MBT) Domain Proteins

For researchers and professionals in drug development and chemical biology, the selection of a potent and selective chemical probe is paramount for accurately dissecting the biological function of a target protein. **UNC1215** has emerged as a critical tool for studying the methyllysine (Kme) reading function of the L3MBTL3 protein, a member of the malignant brain tumor (MBT) family of chromatin-interacting transcriptional repressors.[1][2] This guide provides a comprehensive overview of the selectivity profile of **UNC1215** against other MBT domain-containing proteins, supported by experimental data and detailed protocols to aid in its effective application.

Data Presentation: Quantitative Selectivity Profile of UNC1215

UNC1215 demonstrates high affinity for L3MBTL3 and significant selectivity over other MBT domain proteins and a broad range of other reader domains. The following table summarizes the binding affinities and inhibitory concentrations of **UNC1215** for L3MBTL3 and other relevant proteins.



Target Protein	Assay Type	Value	Fold Selectivity vs. L3MBTL3 (based on Kd)
L3MBTL3	IC50 (AlphaScreen)	40 nM	-
Kd (ITC)	120 nM	-	
L3MBTL1	Kd (ITC)	9.4 μΜ	~78-fold
L3MBTL4	IC50 (AlphaScreen)	>10 μM	>250-fold
MBTD1	IC50 (AlphaScreen)	>30 μM	>750-fold
SFMBT	Not Reported	-	>50-fold (qualitative)
PHF20 (Tudor)	Kd (ITC)	5.6 μΜ	~47-fold
53BP1 (Tudor)	Not Reported	-	>100-fold (qualitative)

Table 1: Summary of the in vitro binding affinity and inhibitory activity of **UNC1215** against a panel of MBT domain proteins and other methyl-lysine readers. Data compiled from James et al., 2013.

Signaling Pathway and Experimental Workflow Visualization

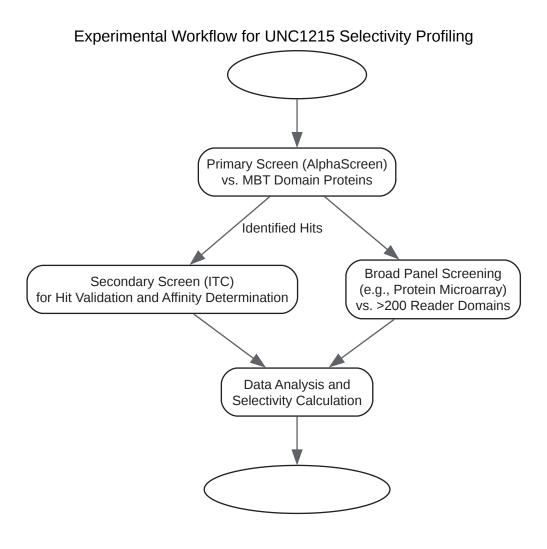
To understand the biological context in which **UNC1215** operates, it is crucial to visualize the pathways involving its target, L3MBTL3. L3MBTL3 has been implicated in the ubiquitin-dependent degradation of methylated non-histone proteins. The following diagram illustrates this proposed pathway.



Protein Methylation Substrate Protein (e.g., SOX2, DNMT1) Methyltransferase (e.g., SETD7) Methylation Methylated Substrate (mono/di-methylated lysine) Recognition Inhibition Recognition and Ubiquitination Degradation **Ubiquitinated Substrate** Ubiquitination Ubiquitin Degradation Recruitment CRL4-DCAF5 Proteasome E3 Ubiquitin Ligase

L3MBTL3-Mediated Protein Ubiquitination Pathway





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References

 1. Discovery of a chemical probe for the L3MBTL3 methyl-lysine reader domain - PMC [pmc.ncbi.nlm.nih.gov]



- 2. Discovery of a chemical probe for the L3MBTL3 methyllysine reader domain PubMed [pubmed.ncbi.nlm.nih.gov]
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